2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol

Catalog No.
S13170381
CAS No.
188299-95-8
M.F
C21H24N6O3
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperaz...

CAS Number

188299-95-8

Product Name

2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol

IUPAC Name

2-(hydroxymethyl)-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazole-4,7-diol

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C21H24N6O3/c1-25-5-7-27(8-6-25)12-3-4-14-15(9-12)23-21(22-14)13-10-16(29)19-18(20(13)30)24-17(11-28)26(19)2/h3-4,9-10,28-30H,5-8,11H2,1-2H3,(H,22,23)

InChI Key

GKWBIYRIGSVWNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C5C(=C4O)N=C(N5C)CO)O

The compound 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol is a complex organic molecule belonging to the class of benzimidazole derivatives. Its structure features a bibenzoimidazole core, which is characterized by two fused benzene rings and an imidazole ring. This compound includes several functional groups, such as hydroxymethyl, methyl, and piperazinyl moieties, contributing to its unique chemical properties and potential biological activities.

The chemical formula for this compound is C21H22N6O4C_{21}H_{22}N_{6}O_{4}, with a molecular weight of approximately 422.4 g/mol. The presence of the piperazine ring is noteworthy as it is often associated with various pharmacological activities due to its ability to interact with biological targets.

Typical of imidazole derivatives. These reactions may include:

  • Nucleophilic substitution: The hydroxymethyl and piperazinyl groups can participate in nucleophilic reactions, allowing for further functionalization of the compound.
  • Oxidation and reduction: The hydroxyl groups can be oxidized to carbonyls or reduced to alcohols, facilitating the synthesis of derivatives with altered biological activity.
  • Cyclization reactions: The structure allows for potential cyclization leading to more complex ring systems that may enhance biological properties.

Research indicates that compounds similar to 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol exhibit a range of biological activities, including:

  • Antimicrobial properties: Many benzimidazole derivatives have been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
  • Antiviral effects: Some studies suggest potential efficacy against viral infections through mechanisms that disrupt viral replication.
  • Anticancer activity: The compound may exhibit cytotoxic effects on cancer cells by interfering with cellular proliferation pathways.

The synthesis of 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:

  • Formation of the bibenzoimidazole core: This step often requires cyclization reactions using strong acids or bases under elevated temperatures.
  • Functional group introduction: Subsequent reactions introduce hydroxymethyl and piperazinyl groups through processes such as nucleophilic substitution or reductive amination.

These synthetic pathways are crucial for obtaining the desired compound with specific functional characteristics.

The applications of 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol span several fields:

  • Pharmaceutical research: Investigated for potential therapeutic uses in treating infections and cancers.
  • Material science: Used in developing advanced materials due to its unique chemical properties.
  • Coordination chemistry: Serves as a ligand in various coordination complexes.

Interaction studies focus on how 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol interacts with biological macromolecules such as proteins and nucleic acids. These interactions can reveal insights into the compound's mechanism of action and help identify potential therapeutic targets. For instance:

  • Binding studies with enzymes can elucidate its role as an inhibitor or modulator.
  • Interaction with receptors may indicate its potential as a drug candidate in various therapeutic areas.

Several compounds exhibit structural similarities to 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-HydroxybenzimidazoleContains a single benzimidazole ringKnown for its antifungal activity
Piperazine derivativesIncorporates piperazine moietyBroad spectrum of pharmacological effects
Benzimidazole derivativesVaries in functional groups attachedExhibits diverse biological activities

The uniqueness of 2'-(Hydroxymethyl)-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-diol lies in its dual functional groups (hydroxymethyl and piperazinyl) combined with the bibenzoimidazole core, which enhances its potential interactions and biological activities compared to simpler derivatives.

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

408.19098865 g/mol

Monoisotopic Mass

408.19098865 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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